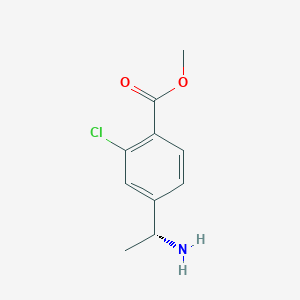![molecular formula C8H7N3 B12962815 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B12962815.png)
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused pyridine and pyrrole ring system, which imparts unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . Another approach includes the use of transition-metal-free strategies for the preparation of multisubstituted derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, with considerations for reaction optimization and purification processes.
化学反応の分析
Types of Reactions
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Substitution: Substitution reactions can be performed on the pyridine ring, often using halogenated reagents under controlled conditions.
Common Reagents and Conditions
Common reagents used in these reactions include DDQ for oxidation and halogenated compounds for substitution reactions. Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .
科学的研究の応用
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile has several scientific research applications:
作用機序
The mechanism of action of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile primarily involves the inhibition of FGFRs. By binding to these receptors, the compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are involved in cell proliferation, migration, and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their FGFR inhibitory activities.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds have been evaluated for their antileishmanial efficacy.
Uniqueness
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is unique due to its specific inhibitory effects on FGFRs, making it a promising candidate for targeted cancer therapy. Its structural features also allow for various chemical modifications, enhancing its versatility in research and industrial applications .
特性
分子式 |
C8H7N3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C8H7N3/c9-4-6-3-8-7(11-5-6)1-2-10-8/h3,5,10H,1-2H2 |
InChIキー |
UJCADMLSXYYQJX-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C1N=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro-](/img/structure/B12962735.png)
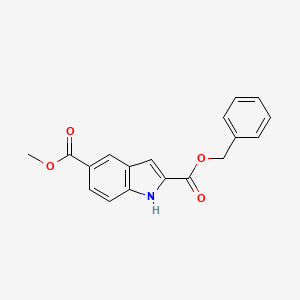
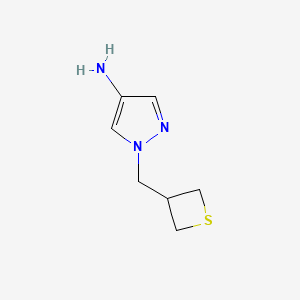
![6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12962758.png)

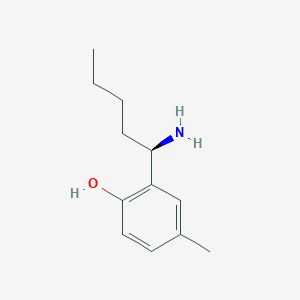
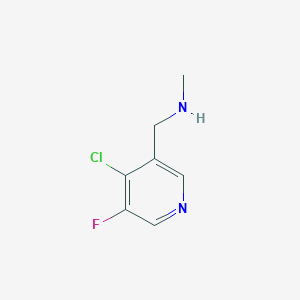
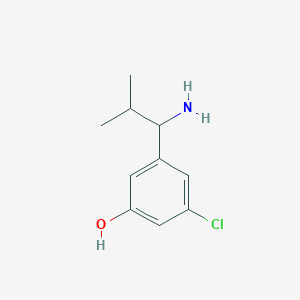

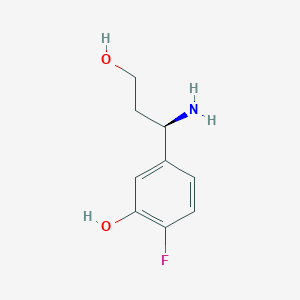
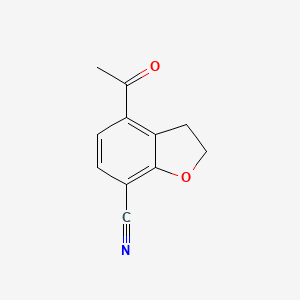

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12962825.png)
